6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
Overview
Description
6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C10H13ClIN3 and a molecular weight of 337.59 g/mol. This compound is known for its role as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase pathway.
Preparation Methods
The synthesis of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine involves several stepsSpecific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on the PDGFR kinase pathway, which is involved in cell growth and differentiation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in diseases where PDGFR signaling is implicated, such as certain cancers.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine involves the inhibition of the PDGFR kinase pathway. This pathway plays a crucial role in cell growth, differentiation, and survival. By inhibiting PDGFR, the compound can disrupt these processes, leading to potential therapeutic effects in diseases characterized by abnormal PDGFR signaling .
Comparison with Similar Compounds
6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine can be compared with other PDGFR inhibitors, such as imatinib and sunitinib. While all these compounds target the same pathway, this compound is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:
Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia.
Sunitinib: Another PDGFR inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Properties
IUPAC Name |
6-chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClIN3/c1-6-13-9(11)8(12)10(14-6)15-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLIRQAPDNSSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)I)NC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731876 | |
Record name | 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917895-66-0 | |
Record name | 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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